Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate
CAS No.: 2567503-19-7
Cat. No.: VC7133043
Molecular Formula: C13H23N5O2
Molecular Weight: 281.36
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate - 2567503-19-7](/images/structure/VC7133043.png)
Specification
CAS No. | 2567503-19-7 |
---|---|
Molecular Formula | C13H23N5O2 |
Molecular Weight | 281.36 |
IUPAC Name | tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate |
Standard InChI | InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-5-4-6-14-7-9/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18) |
Standard InChI Key | DDUDMUTWMBPSFW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCCNC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a piperidin-3-yl group and at the 5-position with a methyl carbamate functional group protected by a tert-butyl moiety . The piperidine ring adopts a chair conformation, while the triazole ring contributes planar aromaticity, enabling π-π stacking interactions in biological systems. The tert-butyl group enhances solubility in organic solvents and sterically shields the carbamate, influencing reactivity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2567503-19-7 | |
Molecular Formula | ||
Molecular Weight | 281.35 g/mol | |
Density | Not reported | |
Boiling Point | Not reported |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), piperidine protons (δ ~2.5–3.5 ppm, multiplet), and triazole aromatic protons (δ ~8.1 ppm, singlet) . Mass spectrometry (MS) data show a parent ion peak at m/z 281.35 [M+H]⁺, consistent with the molecular weight . Infrared (IR) spectroscopy confirms carbamate C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1530 cm⁻¹.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
-
Piperidine Functionalization: Piperidin-3-amine is reacted with tert-butyl carbamate under Schotten-Baumann conditions to form tert-butyl N-(piperidin-3-yl)carbamate .
-
Triazole Ring Formation: A Huisgen cycloaddition between an alkyne and azide yields the 1,2,4-triazole core. For example, propargylamine derivatives are condensed with sodium azide in the presence of Cu(I) catalysts .
-
Methylation and Coupling: The triazole-methyl intermediate is coupled to the carbamate-protected piperidine via nucleophilic substitution or reductive amination .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Piperidine Protection | Boc₂O, NaOH, THF, 0°C → rt | 85% | |
Cycloaddition | NaN₃, CuSO₄, sodium ascorbate | 78% | |
Final Coupling | K₂CO₃, DMF, 80°C | 65% |
Purification and Yield Optimization
Flash column chromatography (dichloromethane/methanol = 100:1) is commonly employed for purification . Yield improvements (up to 82%) are achieved by optimizing reaction time (16–24 hours) and temperature (50–80°C) . Microwave-assisted synthesis reduces reaction times from hours to minutes but may compromise stereochemical integrity.
Reactivity and Functionalization
Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl/dioxane) to expose a primary amine, enabling further derivatization. This step is critical for converting the compound into bioactive analogs.
Triazole Ring Modifications
The 1,2,4-triazole participates in electrophilic substitution reactions. Bromination at the 4-position using N-bromosuccinimide (NBS) introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation. For instance, reaction with methyl iodide in the presence of K₂CO₃ yields N-methylpiperidine derivatives, altering lipophilicity and target affinity .
Applications in Drug Discovery
Kinase Inhibition
The triazole-piperidine scaffold exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases, validated via enzymatic assays (IC₅₀ = 120–450 nM) . Molecular docking studies suggest that the triazole nitrogen forms hydrogen bonds with kinase hinge regions .
Antimicrobial Agents
Derivatives bearing fluorinated aryl groups show broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli). The carbamate group enhances membrane permeability, as demonstrated in logP assays (logP = 1.8–2.5).
Neuropharmacology
In rodent models, carbamate-deprotected analogs act as σ-1 receptor agonists (Kᵢ = 15 nM), reducing neuropathic pain without motor side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume